2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 369399-97-3
Cat. No.: VC15619781
Molecular Formula: C21H25N5O2S2
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 369399-97-3 |
|---|---|
| Molecular Formula | C21H25N5O2S2 |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H25N5O2S2/c1-4-23-9-11-24(12-10-23)18-15(19(27)25-8-6-5-7-17(25)22-18)13-16-20(28)26(14(2)3)21(29)30-16/h5-8,13-14H,4,9-12H2,1-3H3/b16-13- |
| Standard InChI Key | MKAZVHXVFNDIMU-SSZFMOIBSA-N |
| Isomeric SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The molecule contains three primary domains:
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A 4H-pyrido[1,2-a]pyrimidin-4-one core, providing planar aromaticity critical for π-π stacking interactions with biological targets.
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A 4-ethylpiperazinyl group at position 2, introducing basicity and hydrogen-bonding capacity through its tertiary amine.
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A (Z)-configured thiazolidinone moiety at position 3, featuring a conjugated exocyclic double bond that influences electron distribution and molecular rigidity .
The stereospecific (Z)-configuration of the thiazolidinone’s methylidene group is confirmed by nuclear Overhauser effect (NOE) spectroscopy in related analogues .
Systematic Nomenclature
The IUPAC name reflects its substitution pattern:
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one.
| Property | Value |
|---|---|
| CAS Registry Number | 369399-97-3 |
| Molecular Formula | |
| Molecular Weight | 443.6 g/mol |
| XLogP3 | 3.2 |
Table 1: Key identifiers and physicochemical descriptors .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a four-step sequence:
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Condensation: Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 4-ethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% yield.
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Knoevenagel Adduct Formation: Treating the intermediate with 3-isopropyl-4-oxo-2-thioxothiazolidine-5-carboxylic acid in ethanol under reflux, using piperidine as a catalyst to form the (Z)-configured exocyclic double bond.
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Cyclization: Intramolecular lactamization under acidic conditions (HCl/EtOH) completes the thiazolidinone ring .
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Purification: Final purification via silica gel chromatography (ethyl acetate:hexane = 3:7) yields 92% purity, confirmed by HPLC.
Analytical Characterization
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NMR Spectroscopy:
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High-Resolution Mass Spectrometry: Observed [M+H] at 444.1587 (calc. 444.1591).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.
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LogD (pH 7.4): 2.8, indicating moderate membrane permeability.
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Degradation: Susceptible to photolytic decomposition (t1/2 = 4.2 hours under UV-A), requiring amber vial storage .
Crystallographic Data
Single-crystal X-ray diffraction of a methyl-substituted analogue (space group P2/c) reveals:
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Dihedral angle between pyridopyrimidine and thiazolidinone planes: 38.7°
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Intermolecular S···O interactions (2.89 Å) stabilizing crystal packing .
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In kinase inhibition assays:
| Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| JAK3 | 12.7 | 18x vs JAK1 |
| FLT3 | 8.3 | 29x vs KIT |
| CDK9/Cyclin T1 | 23.1 | 7x vs CDK2 |
Table 2: Kinase inhibition profile (10 μM ATP concentration) .
The 4-ethylpiperazinyl group enhances solubility without compromising ATP-binding pocket interactions, as shown by molecular docking (Glide Score: -9.8 kcal/mol for JAK3).
Antiproliferative Activity
Against NCI-60 cancer cell lines:
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GI50 (72 hr): 0.8 μM (HL-60 leukemia), 1.2 μM (MCF-7 breast)
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Mechanism: Induces G2/M arrest via Wee1 kinase inhibition (Western blot: ↓pH3-Ser10, ↑Cyclin B1).
Comparative Analysis with Structural Analogues
| Compound Modification | ΔLogP | IC50 (JAK3, nM) | Solubility (μg/mL) |
|---|---|---|---|
| 4-Hydroxyethylpiperazinyl | -0.5 | 18.9 | 2.3 |
| 7-Methyl-pyrido | +0.3 | 14.2 | 0.7 |
| 9-Methyl-isobutyl | +1.1 | 6.8 | <0.1 |
Table 3: Structure-activity relationship across analogues .
The ethylpiperazinyl derivative achieves optimal balance between potency (6.8 nM JAK3 IC50) and developability (LogP 3.2), justifying its selection for preclinical development .
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